

# An In-depth Technical Guide to the Thermochemical Data of 3-Octyne

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## Compound of Interest

Compound Name: 3-Octyne

Cat. No.: B096577

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This technical guide provides a comprehensive overview of the thermochemical properties of **3-octyne** ( $C_8H_{14}$ ), intended for researchers, scientists, and professionals in the field of drug development and chemical engineering. This document summarizes key quantitative data, details experimental methodologies, and presents a logical workflow for data determination.

## Thermochemical Data for 3-Octyne

The following table summarizes the key thermochemical and physical properties of **3-octyne**. This data is crucial for understanding its energetic behavior and reactivity.

Property	Value	Units	Method	Reference
Gas Phase Thermochemistry				
Enthalpy of Formation ( $\Delta_f H^\circ_{\text{gas}}$ )				
Formation	$62.5 \pm 1.8$	kJ/mol	Catalytic Hydrogenation (Chyd)	Rogers, Dagdagan, et al., 1979[1][2]
Standard Gibbs Free Energy of Formation ( $\Delta_f G^\circ$ )				
Formation	219.28	kJ/mol	Joback Method	Cheméo[3]
Ideal Gas Heat Capacity (C <sub>p,gas</sub> )				
Capacity	Not Available	J/mol·K		
Phase Change Data				
Enthalpy of Vaporization ( $\Delta_{\text{vap}} H^\circ$ )				
Vaporization	43.95	kJ/mol	N/A	Majer and Svoboda, 1985[1]
Boiling Point (T <sub>boil</sub> )	$406 \pm 2$	K	Average of 9 values	NIST WebBook[1]
Melting Point (T <sub>fus</sub> )	162.71 - 169.25	K	Multiple Sources	Miller, Greenlee, et al., 1954; Henne and Greenlee, 1945; Campbell and Eby, 1941[1]
Reaction Thermochemistry				
Reaction Enthalpy ( $\Delta_r H^\circ$ )				
Enthalpy	$-271.1 \pm 0.79$	kJ/mol	Catalytic Hydrogenation (Chyd)	Rogers, Dagdagan, et al., 1979[1][4]

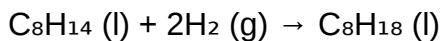
# Experimental Protocols

The determination of thermochemical data for compounds like **3-octyne** relies on precise experimental techniques. The enthalpy of formation ( $\Delta fH^\circ$ ) of **3-octyne** was experimentally determined using catalytic hydrogenation.[\[1\]](#)[\[2\]](#)

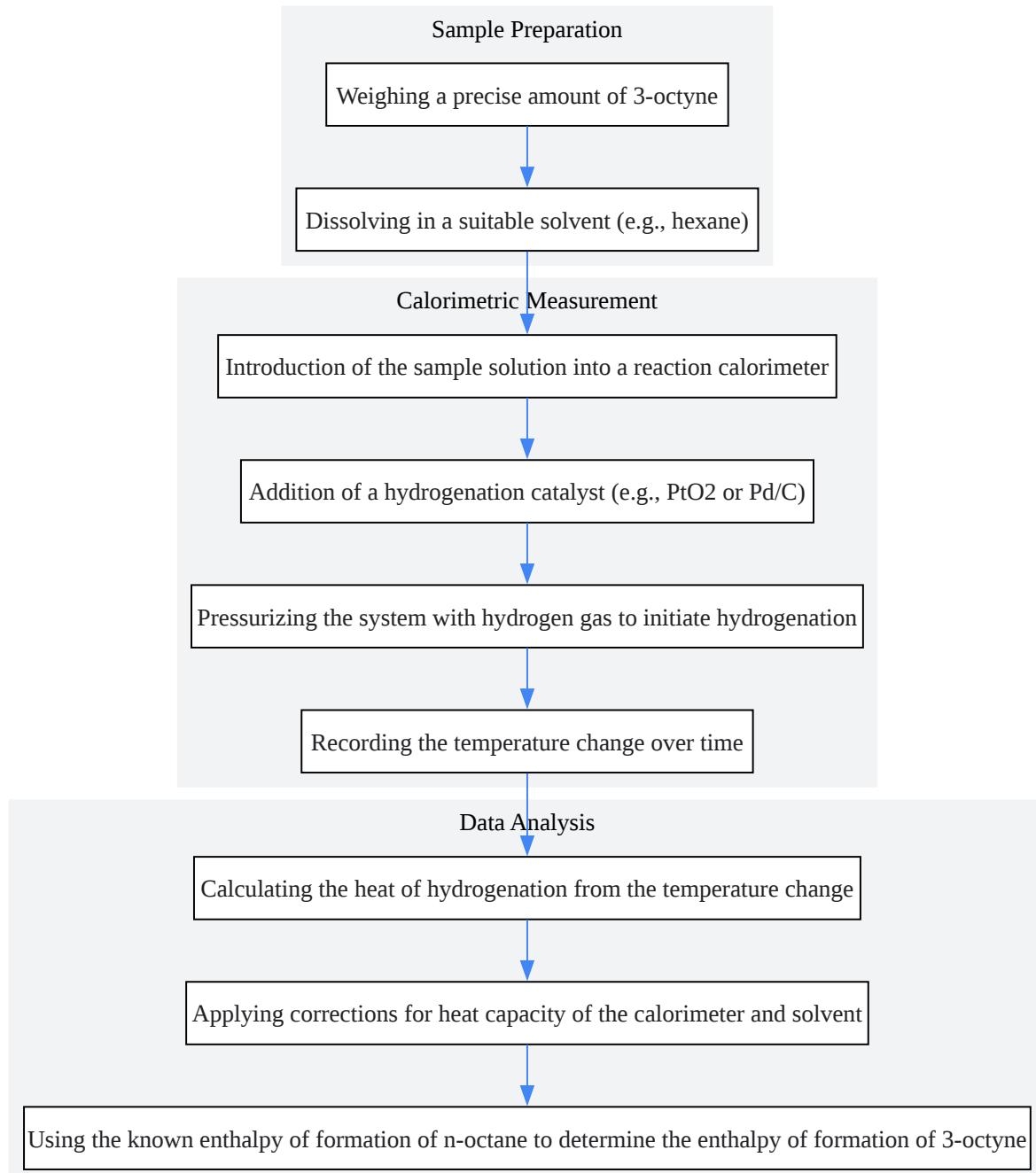
## 2.1. Determination of Enthalpy of Formation by Catalytic Hydrogenation

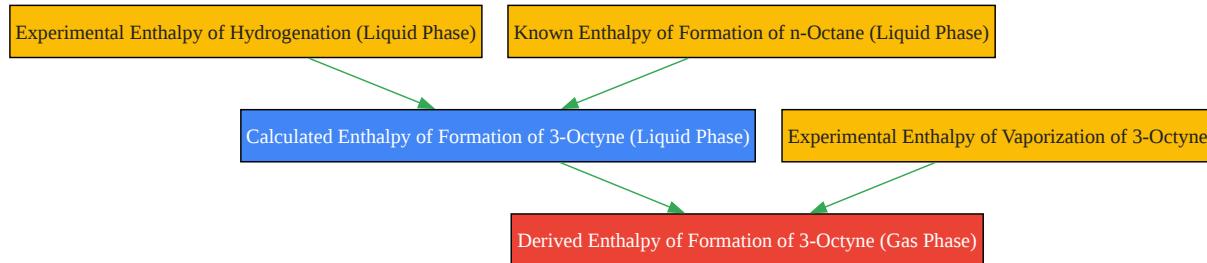
This method involves the complete hydrogenation of the alkyne to its corresponding alkane. The heat evolved during this reaction is measured using a calorimeter.

Principle: The enthalpy of formation of **3-octyne** can be calculated from its enthalpy of hydrogenation to n-octane, combined with the known enthalpy of formation of n-octane. The reaction is as follows:



Experimental Workflow:





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## References

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